molecular formula C7H8ClFN2 B1338518 3-Fluorobenzamidine hydrochloride CAS No. 75207-72-6

3-Fluorobenzamidine hydrochloride

Cat. No. B1338518
CAS RN: 75207-72-6
M. Wt: 174.6 g/mol
InChI Key: KISQHILAOJSVET-UHFFFAOYSA-N
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Description

3-Fluorobenzamidine hydrochloride is a synthetic compound that has attracted widespread interest due to its unique physical and chemical properties. It has a molecular formula of C7H8ClFN2 and a molecular weight of 174.6 g/mol. It is also known by the synonyms 3-Fluorobenzenecarboximidamide hydrochloride and 3-Fluorobenzimidamide hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-Fluorobenzamidine hydrochloride consists of a benzene ring with an amine group and a fluorine atom attached to it . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

3-Fluorobenzamidine hydrochloride is a white solid . It has a molecular weight of 174.6 g/mol and a molecular formula of C7H8ClFN2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the literature.

Scientific Research Applications

3-Fluorobenzamidine hydrochloride is a pyridine that inhibits viral replication .

Application

It binds to the capsid protein of the virus, inhibiting the assembly and release of new virions . 3-Fluorobenzamidine hydrochloride has shown affinity for the same site as a number of other antiviral drugs .

Safety And Hazards

While specific safety data for 3-Fluorobenzamidine hydrochloride is not available, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

3-fluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISQHILAOJSVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499001
Record name 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzamidine hydrochloride

CAS RN

75207-72-6
Record name 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hexamethyldisilazane (13.8 g, 85.6 mmol) in diethyl ether (143 ml) was added dropwise a 1.6 N solution (53.5 ml, 85.6 mmol) of n-butyllithium in hexane under ice-cooling. Thereto 3-fluorobenzonitrile (5.00 g, 41.3 mmol) was added, followed by stirring at room temperature for 2 hours. Thereto 3 N hydrochloric acid (57 ml) was added dropwiseunder ice-cooling, and the reaction mixture was stirred at room temperature for 0.5 hour. Water (200 ml) was added thereto, and the ether layer was removed. The aqueous layer was basified with an aqueous 3 N sodium hydroxide solution, and then extracted with chloroform. The extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. A 4 N solution (50 ml) of hydrogen chloride in ethyl acetate was added to the residue, and 4.65 g (64.5%) of the desired product as a solid was collected by filtration.
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
53.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
143 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WA Hussin, MA Ismail, AM Alzahrani… - Drug design …, 2014 - Taylor & Francis
A series of bichalcophene fluorobenzamidines 5a–e was synthesized from the corresponding mononitriles 4a–e via a direct reaction with lithium bis(trimethylsilyl)amide LiN(TMS) 2 …
Number of citations: 21 www.tandfonline.com
P Vicini, M Incerti, V Cardile, F Garufi… - ChemMedChem …, 2007 - Wiley Online Library
New derivatives of N‐benzo[d]isothiazol‐3‐yl‐benzamidine 6 a were synthesized as nonacidic anti‐inflammatory/antidegenerative agents. We investigated the influence of the …

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